molecular formula C9H12FN3S B12464638 N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide

Cat. No.: B12464638
M. Wt: 213.28 g/mol
InChI Key: YKBQAODIOJCYPR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is an organic compound that features a fluorophenyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with 2,2-dimethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(2-fluorophenyl)-2,2-dimethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a hydrazinecarbothioamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12FN3S

Molecular Weight

213.28 g/mol

IUPAC Name

1-(dimethylamino)-3-(2-fluorophenyl)thiourea

InChI

InChI=1S/C9H12FN3S/c1-13(2)12-9(14)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14)

InChI Key

YKBQAODIOJCYPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NC1=CC=CC=C1F

Origin of Product

United States

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